molecular formula C4H4N2O4 B1296744 4-Methyl-5-oxy-furazan-3-carboxylic acid CAS No. 37132-21-1

4-Methyl-5-oxy-furazan-3-carboxylic acid

Cat. No. B1296744
CAS RN: 37132-21-1
M. Wt: 144.09 g/mol
InChI Key: PURTYCIHNLXAAE-UHFFFAOYSA-N
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Description

4-Methyl-5-oxy-furazan-3-carboxylic acid is a chemical compound with significant applications in various fields of research and industry. It has a molecular formula of C4H4N2O4 and a molecular weight of 144.09 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Methyl-5-oxy-furazan-3-carboxylic acid is defined by its molecular formula, C4H4N2O4 . Unfortunately, the specific structural details or diagrams are not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-5-oxy-furazan-3-carboxylic acid include a molecular weight of 144.09 g/mol . Unfortunately, the available resources do not provide additional details on its physical and chemical properties.

Scientific Research Applications

Pharmacological Applications

Oxadiazoles, which include furazan derivatives like “4-Methyl-5-oxy-furazan-3-carboxylic acid”, have been successfully utilized as an essential part of the pharmacophore . They have shown potential in a wide range of medicinal applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .

High-Energy Core

These molecules have established themselves as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations . This makes them suitable for use in high-energy applications.

Energetic Plasticizer

Furazanyl ether compounds, which include furazan derivatives, have attracted considerable attention as an ideal backbone for the synthesis of high-energy materials . They have high standard enthalpy of formation, high energy density, good thermal stability, and low melting point , indicating their potential as insensitive high explosives and energetic plasticizers .

Material Science

Oxadiazoles, including furazan derivatives, are of considerable importance in different fields such as material science . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

High Energy Molecules

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials . This makes them suitable for use in applications that require high energy output.

Ionic Salts

Oxadiazoles can also be used to create ionic salts . This is due to the presence of two nitrogen atoms and one oxygen atom in the oxadiazole ring, which can interact with ions to form salts .

Pharmaceutical Compounds

The oxadiazole ring, due to its variation in properties, can be used to create pharmaceutical compounds . This makes them useful in the development of new drugs and treatments.

Thermal Stability

Compounds containing the fluorodinitromethyl group, which can be present in furazan derivatives, have been found considerably more thermally stable . This makes them suitable for use in applications that require materials with high thermal stability .

properties

IUPAC Name

4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O4/c1-2-3(4(7)8)5-10-6(2)9/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURTYCIHNLXAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](ON=C1C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310935
Record name 4-Methyl-5-oxy-furazan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-oxy-furazan-3-carboxylic acid

CAS RN

37132-21-1
Record name NSC234499
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-5-oxy-furazan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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